molecular formula C24H20ClNO4 B557913 fmoc-3-chloro-l-phenylalanine CAS No. 198560-44-0

fmoc-3-chloro-l-phenylalanine

Cat. No.: B557913
CAS No.: 198560-44-0
M. Wt: 421.9 g/mol
InChI Key: UOZAKKJRIKXQPY-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

fmoc-3-chloro-l-phenylalanine: is a modified amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-3-chlorophenylalanine. This compound is widely utilized in the field of medicinal chemistry and biochemistry due to its stability and ease of removal under mild conditions .

Scientific Research Applications

Chemistry: fmoc-3-chloro-l-phenylalanine is extensively used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. Its stability and ease of removal make it a preferred choice for protecting the amino group during peptide assembly .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for investigating the effects of chlorinated phenylalanine residues in proteins .

Medicine: The compound has potential therapeutic applications, particularly in the development of peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioactivity of therapeutic peptides.

Industry: this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and biomaterials .

Safety and Hazards

Fmoc-L-3-Chlorophenylalanine may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause respiratory tract irritation and skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The Fmoc group, including Fmoc-L-3-Chlorophenylalanine, has many beneficial attributes that allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity. This makes it a valuable resource for research in the post-genomic world . The development and use of this N-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes are areas of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fmoc-3-chloro-l-phenylalanine typically involves the reaction of L-3-chlorophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which is then purified to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: fmoc-3-chloro-l-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Fmoc-L-Phenylalanine: Similar to fmoc-3-chloro-l-phenylalanine but lacks the chlorine substituent on the phenyl ring.

    Fmoc-L-3-Bromophenylalanine: Contains a bromine substituent instead of chlorine.

    Fmoc-L-3-Fluorophenylalanine: Contains a fluorine substituent instead of chlorine.

Uniqueness: this compound is unique due to the presence of the chlorine atom on the phenyl ring, which can influence the reactivity and properties of the compound. This makes it a valuable tool in peptide synthesis and medicinal chemistry .

Properties

IUPAC Name

(2S)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZAKKJRIKXQPY-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375786
Record name Fmoc-L-3-Chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198560-44-0
Record name Fmoc-L-3-Chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.